molecular formula C6H3Cl2NO3 B1219690 2,4-Dichloro-6-nitrophenol CAS No. 609-89-2

2,4-Dichloro-6-nitrophenol

Cat. No. B1219690
Key on ui cas rn: 609-89-2
M. Wt: 208 g/mol
InChI Key: LYPMXMBQPXPNIQ-UHFFFAOYSA-N
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Patent
US06660744B1

Procedure details

2-Amino-4,6-dichlorophenol was prepared from 2,4-dichloro-6-nitrophenol (0.625 g, 2.40 mmol) in a manner similar to that described for 2-amino-6-chlorophenol. The compound was formed as a black solid (0.044 g, 10%). RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 100 Å, 5 μm, 250×4.6 mm column) tr=9.033 min., 74%; m/z 177 (MH+).
Quantity
0.625 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
10%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[OH:12].NC1C=CC=C(Cl)C=1O>>[NH2:9][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
0.625 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC=C1)Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)Cl)Cl)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.044 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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